4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine
Description
The exact mass of the compound 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl-dimethyl-(piperidin-4-ylmethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-10-11-6-8-13-9-7-11/h11,13H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMAPYHFGQTFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736226 | |
| Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204580-41-6 | |
| Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(tert-butyldimethylsilyl)oxy]methyl}piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Molecular Landscape: A Technical Guide to the Spectral Analysis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern drug discovery and development, the precise characterization of molecular entities is paramount. The piperidine moiety, a ubiquitous scaffold in a vast array of pharmaceuticals, often requires strategic chemical modification to facilitate synthesis and purification. One such critical modification is the introduction of a tert-Butyldimethylsilyl (TBDMS) protecting group, leading to intermediates like 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine. This guide provides an in-depth exploration of the core spectral analysis techniques essential for the unambiguous identification and characterization of this versatile synthetic building block.
While readily available spectral data for this specific compound is limited, this guide will leverage established principles of spectroscopy and data from analogous structures to present a comprehensive and predictive analysis. This approach empowers researchers to confidently identify this molecule and interpret their own experimental data.
Molecular Structure and its Spectroscopic Implications
This compound possesses a unique combination of a bulky, silicon-containing protecting group and a flexible piperidine ring. This structure gives rise to a distinct spectroscopic fingerprint across various analytical techniques. Understanding the interplay between the different structural components is key to a thorough spectral interpretation.
Molecular Formula: C₁₂H₂₇NOSi[1] Molecular Weight: 229.43 g/mol [1] CAS Number: 204580-41-6[1]
Below is a diagram illustrating the logical workflow for the complete spectral analysis of this compound.
Caption: Workflow for the synthesis, purification, and comprehensive spectral analysis of this compound.
Mass Spectrometry (MS): Unveiling the Molecular Ion and Fragmentation Patterns
Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) is a suitable method, typically yielding the protonated molecule [M+H]⁺.
Predicted Mass Spectral Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 230.1935 | The protonated molecular ion, confirming the molecular weight. |
| [M+Na]⁺ | 252.1754 | A common adduct observed in ESI-MS. |
| [M-C(CH₃)₃]⁺ or [M-57]⁺ | 172.1311 | A characteristic fragment resulting from the loss of the tert-butyl group. |
| [M-CH₂OSi(CH₃)₂C(CH₃)₃]⁺ | 84.0813 | Fragment corresponding to the piperidinemethyl cation. |
Data is predicted based on the elemental composition and common fragmentation pathways for silyl ethers and piperidine derivatives.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The choice of solvent is critical to ensure good solubility and ionization efficiency.
-
Instrument Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). This mode is chosen to favor the formation of the protonated molecular ion [M+H]⁺ due to the basic nitrogen atom in the piperidine ring.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement, which aids in confirming the elemental composition.
-
Infusion: The sample solution can be directly infused into the mass spectrometer using a syringe pump for initial analysis.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Analyze the fragmentation pattern to gain structural insights. The characteristic loss of a tert-butyl group (57 Da) is a strong indicator of the TBDMS moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of this compound.
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.45 | d | 2H | -O-CH₂ -piperidine | Protons on the carbon adjacent to the oxygen are deshielded. |
| ~3.05 | m | 2H | Piperidine H (axial, adjacent to N) | Axial protons are typically shielded relative to equatorial protons. |
| ~2.55 | m | 2H | Piperidine H (equatorial, adjacent to N) | Equatorial protons are deshielded relative to axial protons. |
| ~1.70 | m | 2H | Piperidine H (equatorial, β to N) | |
| ~1.55 | s | 1H | NH | The chemical shift of the N-H proton can be variable and may broaden or exchange with D₂O. |
| ~1.10 | m | 3H | Piperidine H (axial, β to N and CH at C4) | |
| 0.89 | s | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group give a sharp singlet. |
| 0.05 | s | 6H | -Si(CH₃ )₂ | The six equivalent protons of the two methyl groups on the silicon atom are highly shielded and appear as a sharp singlet upfield. |
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment | Rationale |
| ~68.0 | -O-C H₂-piperidine | The carbon attached to the oxygen is significantly deshielded. |
| ~46.5 | Piperidine C (α to N) | Carbons adjacent to the nitrogen are deshielded. |
| ~39.0 | Piperidine C (at C4) | |
| ~30.0 | Piperidine C (β to N) | |
| 25.9 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| 18.3 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group. |
| -5.4 | -Si(C H₃)₂ | The methyl carbons attached to the silicon are highly shielded and appear upfield. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is crucial, and chloroform-d is a common choice for non-polar to moderately polar compounds.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Experiments: Acquire standard ¹H and ¹³C{¹H} NMR spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in assigning proton and carbon signals definitively.
-
-
Data Acquisition and Processing:
-
Acquire the spectra with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Process the data using standard NMR software, including Fourier transformation, phase correction, and baseline correction.
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of protons.
-
Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, using the predicted chemical shifts and correlation data from 2D NMR if available.
-
The following diagram illustrates the key correlations expected in a 2D NMR experiment (HSQC) for this molecule.
Caption: Predicted key ¹H-¹³C correlations for this compound in an HSQC spectrum.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3300 | Medium | N-H stretch | Characteristic of a secondary amine. The peak may be broad. |
| 2955-2850 | Strong | C-H stretch (aliphatic) | Due to the numerous C-H bonds in the piperidine ring, TBDMS group, and methylene linker. |
| ~1255 | Strong | Si-CH₃ symmetric deformation | A characteristic and strong absorption for the Si-(CH₃)ₓ group. |
| ~1100 | Strong | C-O-Si stretch | The strong Si-O-C bond absorption is a key indicator of the silyl ether functionality. |
| ~835 | Strong | Si-C stretch | Another characteristic absorption for the TBDMS group. |
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, the compound can be dissolved in a suitable solvent (e.g., CCl₄, which has minimal interference in many regions of the IR spectrum) and analyzed in a solution cell.
-
-
Instrument Setup:
-
Use a standard FTIR spectrometer.
-
Acquire a background spectrum of the empty sample holder (or the solvent) first.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.
-
-
Data Analysis:
-
Identify and assign the major absorption bands in the spectrum, comparing them to the predicted values and correlation tables for functional groups.
-
Conclusion: An Integrated Approach to Structural Elucidation
The definitive characterization of this compound relies not on a single analytical technique, but on the synergistic integration of data from mass spectrometry, NMR spectroscopy, and infrared spectroscopy. Mass spectrometry provides the crucial molecular weight information, while NMR spectroscopy offers an unparalleled view of the atomic connectivity. Infrared spectroscopy serves as a rapid and reliable method for confirming the presence of key functional groups.
For researchers in drug development, a thorough understanding and application of these spectral analysis techniques are non-negotiable for ensuring the identity, purity, and quality of their synthetic intermediates and final active pharmaceutical ingredients. This guide provides a robust framework for the spectral analysis of this compound, empowering scientists to navigate the complexities of molecular characterization with confidence and precision.
References
-
PubChem. 4-{[(Tert-butyldimethylsilyl)oxy]methyl}piperidine. National Center for Biotechnology Information. [Link]
Sources
An In-depth Technical Guide to the Synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine from 4-(hydroxymethyl)piperidine
Abstract
The selective protection of hydroxyl groups is a cornerstone of modern organic synthesis, enabling complex molecular manipulations by temporarily masking the reactivity of this functional group. The tert-butyldimethylsilyl (TBDMS or TBS) ether is a widely employed protecting group for alcohols due to its ease of installation, stability across a broad range of reaction conditions, and facile, selective cleavage.[1][2] This technical guide provides a comprehensive overview of the synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine, a valuable intermediate in pharmaceutical and medicinal chemistry, from its precursor, 4-(hydroxymethyl)piperidine. We will delve into the mechanistic underpinnings of the silylation reaction, provide a field-proven experimental protocol, and discuss the characterization of the final product. This document is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous understanding of this synthetic transformation.
Introduction: The Strategic Importance of Silyl Ether Protection
In the intricate landscape of multi-step organic synthesis, the presence of multiple reactive functional groups within a molecule necessitates a strategic approach to orchestrate the desired chemical transformations. Protecting groups serve as temporary "molecular shields," allowing chemists to selectively block the reactivity of one functional group while modifications are made elsewhere in the molecule. The ideal protecting group should be easy to introduce in high yield, stable to a wide array of reagents and reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups.[2]
The tert-butyldimethylsilyl (TBDMS) group has emerged as a preeminent choice for the protection of primary alcohols. Its steric bulk confers significant hydrolytic stability compared to less hindered silyl ethers like trimethylsilyl (TMS) ethers.[3] This stability allows for a broad synthetic window, accommodating various non-acidic and non-fluoride-based reagents. The synthesis of this compound from 4-(hydroxymethyl)piperidine is a classic example of the application of this strategy, yielding a versatile building block where the primary alcohol is protected, leaving the secondary amine of the piperidine ring available for further functionalization.[4]
Reaction Overview and Mechanistic Insights
The conversion of 4-(hydroxymethyl)piperidine to its TBDMS-protected counterpart is achieved through a nucleophilic substitution reaction at the silicon center of tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is typically facilitated by a base, most commonly imidazole, in an aprotic polar solvent such as dimethylformamide (DMF).
The Crucial Role of Imidazole and DMF
While TBDMS-Cl can react directly with alcohols, the reaction is often sluggish and gives unsatisfactory yields.[3] The seminal work of E.J. Corey demonstrated that the inclusion of imidazole dramatically accelerates the reaction, leading to high yields of the desired silyl ether.[3] It is widely accepted that imidazole acts as more than just a simple base to neutralize the HCl byproduct. It reacts with TBDMS-Cl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole. This intermediate is significantly more susceptible to nucleophilic attack by the alcohol than TBDMS-Cl itself.
Recent studies have also highlighted the catalytic role of the solvent, DMF.[3] While Corey initially proposed the mechanism proceeding solely through the silylimidazole intermediate, it is now understood that DMF can also activate the silyl chloride, further enhancing the reaction rate.[3][5]
The overall transformation can be depicted as follows:
Caption: Reaction scheme for the TBDMS protection of 4-(hydroxymethyl)piperidine.
Experimental Protocol: A Validated Step-by-Step Guide
This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-(hydroxymethyl)piperidine | 115.17 | 5.0 g | 43.4 |
| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | 150.72 | 7.86 g | 52.1 |
| Imidazole | 68.08 | 7.39 g | 108.5 |
| Dimethylformamide (DMF), anhydrous | 73.09 | 50 mL | - |
| Diethyl ether (Et₂O) | 74.12 | 200 mL | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | 100 mL | - |
| Saturated aqueous sodium chloride (brine) | - | 50 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |
Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-(hydroxymethyl)piperidine (5.0 g, 43.4 mmol) and imidazole (7.39 g, 108.5 mmol).
-
Dissolution: Add anhydrous DMF (50 mL) to the flask and stir the mixture until all solids have dissolved.
-
Addition of Silylating Agent: To the stirred solution, add tert-butyldimethylsilyl chloride (7.86 g, 52.1 mmol) portion-wise at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane) and visualizing with a potassium permanganate stain. The starting material will have a lower Rf value than the product.
-
Workup - Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether (100 mL) and saturated aqueous ammonium chloride (100 mL).[6] Shake vigorously and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (50 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel.[6] A gradient elution starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0-10% methanol) is typically effective. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield this compound as a colorless oil.
Data Presentation and Product Characterization
The successful synthesis of the target compound should be confirmed by a suite of analytical techniques.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-(hydroxymethyl)piperidine | C₆H₁₃NO | 115.17 | White to off-white solid |
| This compound | C₁₂H₂₇NOSi | 229.43[7] | Colorless oil |
Spectroscopic Characterization
-
¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum is the most powerful tool for structural elucidation. The spectrum of the product is expected to show characteristic signals for the TBDMS group: a singlet at approximately 0.0 ppm corresponding to the two methyl groups on the silicon atom, and a singlet at around 0.9 ppm for the tert-butyl group. The protons of the piperidine ring and the methylene bridge will appear in the aliphatic region, and their chemical shifts and coupling patterns will be consistent with the proposed structure.
-
¹³C NMR: The ¹³C NMR spectrum will show the expected number of carbon signals, including those for the TBDMS group and the piperidine core.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. Electrospray ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 230.4.
Synthesis Workflow Diagram
Caption: A step-by-step workflow for the synthesis and purification of the target compound.
Conclusion
The synthesis of this compound is a robust and reliable procedure that exemplifies the strategic use of protecting groups in organic chemistry. The TBDMS group provides excellent protection for the primary hydroxyl group of 4-(hydroxymethyl)piperidine, allowing for subsequent manipulations of the piperidine nitrogen. The protocol detailed herein, based on the well-established Corey conditions, offers high yields and straightforward purification. A thorough understanding of the underlying mechanism and careful execution of the experimental procedure are key to achieving success in this and similar synthetic transformations.
References
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Chemistry Stack Exchange. How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS. [Link]
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Wikipedia. Silyl ether. [Link]
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Gelest. Deprotection of Silyl Ethers. [Link]
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PubChem. 4-{[(Tert-butyldimethylsilyl)oxy]methyl}piperidine. [Link]
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Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
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Gelest. General Silylation Procedures. [Link]
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ResearchGate. Why do we use DMAP along with imidazole in TBDMS protection on hydroxyl group?. [Link]
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Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
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National Center for Biotechnology Information. Chemoselective Deprotection of Triethylsilyl Ethers. [Link]
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ResearchGate. What is the best procedure for silylation of hydroxy compounds ?. [Link]
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- 5. researchgate.net [researchgate.net]
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- 7. 4-{[(Tert-butyldimethylsilyl)oxy]methyl}piperidine | C12H27NOSi | CID 67021994 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety precautions for 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine
An In-depth Technical Guide to the Safe Handling of 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine
Introduction
This compound is a bifunctional organic compound widely utilized as a key intermediate in the synthesis of complex molecules, particularly in the field of drug discovery and development.[1] Its structure incorporates two key chemical motifs: a piperidine ring and a tert-butyldimethylsilyl (TBDMS or TBS) ether. The piperidine moiety, a saturated heterocycle, imparts basic and nucleophilic characteristics, while the TBDMS ether serves as a sterically hindered protecting group for a primary alcohol.[2]
This dual nature dictates its reactivity and, consequently, its safety profile. The hazards associated with this compound are a composite of the known risks of piperidine derivatives—namely corrosivity and toxicity—and the specific chemical reactivity of the silyl ether group, which is susceptible to cleavage under certain conditions.[3][4] This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and emergency procedures required for the safe use of this reagent in a research and development setting. Understanding the causality behind these safety measures is paramount for mitigating risk and ensuring a self-validating system of laboratory safety.
Hazard Identification and Classification
The primary hazards of this compound stem from the piperidine core. Like piperidine itself, this derivative is a strong organic base, which is responsible for its corrosive and irritant properties.[5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.[6]
Table 1: GHS Hazard Classification [6] | Hazard Class | Category | Hazard Statement | GHS Pictogram | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| | Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | | | Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage | | | Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation | |Analysis of Hazards:
-
Corrosivity and Irritation (H315, H318, H335): The lone pair of electrons on the piperidine nitrogen atom makes the molecule basic and nucleophilic. Direct contact with skin, eyes, or the respiratory tract can lead to chemical burns and severe irritation.[7] The risk of serious, irreversible eye damage is particularly high, mandating stringent eye protection.[6]
-
Acute Oral Toxicity (H302): While specific toxicological data for this compound is limited, the parent compound, piperidine, exhibits moderate acute oral toxicity.[8] Ingestion can cause systemic effects, including respiratory distress and neurological symptoms such as tremors and decreased motor activity.[8]
Chemical Reactivity, Stability, and Incompatibilities
The safe handling of this reagent requires a thorough understanding of its chemical stability and reactivity profile.
-
Piperidine Moiety: As a secondary amine, the piperidine ring is basic and will react exothermically with acids. It can also participate in various organic reactions as a nucleophile.[9]
-
TBDMS Ether Moiety: The tert-butyldimethylsilyl ether is a robust protecting group, stable under neutral and basic conditions.[2] However, it is susceptible to cleavage under acidic conditions or in the presence of fluoride ion sources.[2][10][11] This cleavage reaction regenerates the primary alcohol (4-piperidinemethanol) and produces a silyl byproduct. This reactivity is the primary reason for its incompatibility with acids and fluoride-containing compounds.
Table 2: Incompatible Materials and Resulting Hazards
| Incompatible Material Class | Specific Examples | Reason for Incompatibility & Potential Hazard |
|---|---|---|
| Strong Acids | Hydrochloric acid, Sulfuric acid | Violent acid-base neutralization reaction. Acid-catalyzed cleavage of the silyl ether bond, potentially leading to uncontrolled exotherm.[2][10] |
| Strong Oxidizing Agents | Peroxides, Nitric acid, Perchlorates | Can react vigorously or explosively. The organic nature of the compound makes it susceptible to oxidation, which can generate heat and potentially ignite. |
| Acid Chlorides & Anhydrides | Acetyl chloride, Acetic anhydride | Exothermic acylation reaction at the piperidine nitrogen. |
| Fluoride Ion Sources | Tetrabutylammonium fluoride (TBAF), Hydrofluoric acid (HF) | Rapid and exothermic cleavage of the silicon-oxygen bond.[10] HF is extremely corrosive and toxic. |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate PPE.
Hierarchy of Controls
The most effective way to manage risk is to follow the hierarchy of controls. For a chemical intermediate like this, engineering controls are the primary practical means of ensuring safety.
Caption: Hierarchy of controls for mitigating chemical exposure.
Recommended Exposure Control Measures
-
Engineering Controls: All manipulations of this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[5][12] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are mandatory to protect against splashes.[7][13]
-
Hand Protection: Chemically resistant gloves are required. Butyl or nitrile rubber gloves are suitable choices.[7] Always inspect gloves for integrity before use and check the manufacturer's data for breakthrough times.[13]
-
Skin and Body Protection: A flame-retardant laboratory coat is required.[13] For transfers of larger quantities, a chemically resistant apron should be worn.
-
Respiratory Protection: If there is a risk of generating aerosols or if engineering controls fail, a respirator with an organic vapor cartridge (Type A filter) should be used.[13]
-
Safe Handling and Storage Protocols
Adherence to strict protocols is critical for preventing exposure and accidents.
Experimental Protocol: Safe Handling and Dispensing
-
Preparation: Before handling, confirm the location of the nearest eyewash station and safety shower. Ensure the chemical fume hood is operational.
-
Don PPE: Put on all required PPE, including a lab coat, chemical safety goggles, a face shield, and appropriate gloves.
-
Grounding: When transferring the liquid from a larger container, ensure both the source and receiving containers are grounded and bonded to prevent static discharge, which could be an ignition source.[7][14]
-
Dispensing: Handle and open the container with care.[13] Use non-sparking tools for all transfers.[7][12] Perform all work within the fume hood to contain any vapors.
-
Avoid Contamination: Keep the container tightly closed when not in use.[12] Avoid contact with skin, eyes, and clothing.[13]
-
Cleanup: After dispensing, decontaminate any surfaces that may have come into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[15]
Storage Requirements
-
Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. The supplier recommends storage at 2-8°C under an inert atmosphere and protected from light.[6]
-
Segregation: Store away from the incompatible materials listed in Table 2, particularly acids and oxidizing agents.
-
Security: The storage area should be locked or otherwise accessible only to authorized personnel.[12][15]
Accidental Release and First-Aid Measures
A clear, pre-defined plan for responding to spills and exposures is a cornerstone of laboratory safety.
Spill Response Protocol
In the event of a spill, immediate and correct action is required to minimize harm.
Caption: Flowchart for responding to a chemical spill.
Key Spill Response Steps:
-
Evacuate: Immediately alert others and evacuate all non-essential personnel from the area.[16]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use a non-combustible absorbent material like sand or diatomaceous earth to contain the spill.[13] Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the affected area thoroughly.
First-Aid Measures
Immediate medical attention is required for all routes of exposure.[12]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[15] If breathing is difficult, provide oxygen.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes.[12]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Promptly call a physician.[15]
-
Ingestion: Rinse the mouth with water.[15] Do NOT induce vomiting.[12] Ingestion causes severe damage to delicate tissues and there is a danger of perforation.[12]
Disposal Considerations
This chemical and its containers must be disposed of as hazardous waste. Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.[13]
Conclusion
This compound is a valuable synthetic building block whose safe use is predicated on a comprehensive understanding of its dual chemical nature. Its hazards are significant, primarily driven by the corrosive and toxic properties of the piperidine ring. These inherent risks are manageable through the consistent application of robust safety protocols, including the mandatory use of engineering controls like chemical fume hoods, appropriate personal protective equipment, and strict adherence to safe handling and storage procedures. By recognizing its specific reactivity—particularly the sensitivity of the silyl ether to acids and fluoride—researchers can prevent unintended reactions and ensure a safe laboratory environment.
References
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Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
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Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
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Wikipedia. Silyl ether. Retrieved from [Link]
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Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7335. Retrieved from [Link]
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Royal Society of Chemistry. (1981). The Reactivity of t-Butyldimethylsilyl Ethers Towards Some Stabilised Carbanions. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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Chemistry LibreTexts. (2021, June 10). 16: Silylethers. Retrieved from [Link]
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Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]
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ACS Publications. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society. Retrieved from [Link]
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ResearchGate. Toxicity effects of piperidine alkaloids. Retrieved from [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]
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National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
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Wikipedia. Piperidine. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine in Complex Synthesis
Strategic Overview: A Bifunctional Building Block Enabled by Silyl Ether Protection
In the landscape of medicinal chemistry and complex molecule synthesis, the piperidine moiety is a cornerstone, present in a vast number of therapeutic agents. The challenge often lies in the selective functionalization of such scaffolds, especially when multiple reactive sites are present. 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine emerges not as a protecting group in the traditional sense, but as a strategically protected, bifunctional building block.[1][2][3]
The core of this strategy involves the use of the tert-Butyldimethylsilyl (TBDMS) group to mask the primary hydroxyl functionality of 4-(hydroxymethyl)piperidine. This renders the alcohol inert to a wide range of reaction conditions, thereby liberating the secondary amine on the piperidine ring for selective modification. The TBDMS group is prized for its considerable steric bulk and electronic stability, which allows it to withstand many synthetic transformations, yet it can be removed under specific and mild conditions that often do not affect other common protecting groups.[4][5] This orthogonality is the key to its strategic value in multi-step synthetic campaigns.[6][7][8][9][10]
This guide provides a comprehensive overview, detailed protocols, and expert insights into the synthesis, application, and deprotection of this versatile synthetic intermediate.
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Application Notes and Protocols for the N-arylation of 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine
Introduction: The Significance of N-Arylpiperidines in Modern Drug Discovery
The N-arylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved pharmaceutical agents and clinical candidates.[1] Its prevalence is a testament to the favorable physicochemical properties it imparts, including improved metabolic stability, receptor affinity, and oral bioavailability. The ability to strategically functionalize the piperidine ring, particularly at the 4-position, allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. The target molecule of this guide, 4-(((tert-butyldimethylsilyl)oxy)methyl)piperidine, is a valuable building block that introduces a protected primary alcohol, a versatile handle for further synthetic transformations.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the N-arylation of this specific, sterically demanding secondary amine. We will delve into the two most prominent and robust catalytic methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and success.
Chemical Principles and Mechanistic Overview
The formation of a carbon-nitrogen bond between an aryl group and a secondary amine is a challenging transformation. Direct nucleophilic aromatic substitution is generally limited to highly activated aryl halides.[2] Modern cross-coupling reactions have revolutionized this field, offering broad substrate scope and functional group tolerance.[2][3]
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[2][3] The reaction has seen significant evolution, with the development of increasingly active and sterically hindered phosphine ligands that enable the coupling of a wide array of amines and aryl halides under milder conditions.[3][4]
The catalytic cycle, illustrated below, is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The secondary amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired N-arylpiperidine product and regenerating the active Pd(0) catalyst.[3]
The choice of a bulky, electron-rich phosphine ligand is critical for promoting both the oxidative addition and the final reductive elimination steps, particularly with sterically hindered substrates like this compound.[4][5]
The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed N-arylation reaction that has been in use for over a century.[6][7] While traditional Ullmann conditions often required harsh temperatures and stoichiometric amounts of copper, modern protocols utilize catalytic amounts of copper in the presence of a ligand, significantly expanding its applicability.[6][8]
The mechanism of the Ullmann reaction is still a subject of some debate but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle:
-
Formation of a Copper(I)-amidate complex: The amine reacts with the Cu(I) catalyst in the presence of a base.[6]
-
Oxidative Addition: The aryl halide adds to the copper complex, forming a Cu(III) intermediate.[6][7]
-
Reductive Elimination: The C-N bond is formed, yielding the N-arylated product and regenerating the Cu(I) catalyst.[6]
The choice of ligand, often a diamine, phenanthroline, or an amino acid, is crucial for stabilizing the copper catalyst and facilitating the reaction.[6][9]
Experimental Protocols
General Considerations
-
Inert Atmosphere: Both palladium and copper-catalyzed reactions are sensitive to oxygen. All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Anhydrous Solvents: The use of dry, degassed solvents is crucial for optimal results.
-
Reagent Purity: The purity of the starting materials, catalysts, ligands, and bases can significantly impact the reaction outcome.
-
Safety: The starting material, this compound, is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[10] Handle with appropriate personal protective equipment (PPE).
Protocol 1: Buchwald-Hartwig N-arylation
This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| This compound | Starting amine |
| Aryl bromide | Arylating agent |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium precatalyst |
| XPhos or RuPhos | Bulky phosphine ligand |
| Sodium tert-butoxide (NaOtBu) | Base |
| Anhydrous Toluene or Dioxane | Solvent |
| Schlenk flask with a magnetic stir bar | Reaction vessel for inert atmosphere |
| Schlenk line or glovebox | For maintaining an inert atmosphere |
| Heating mantle with a temperature controller | For controlled heating |
| Thin-Layer Chromatography (TLC) plates | For reaction monitoring |
| Silica gel for column chromatography | For purification of the product |
| Standard laboratory glassware | For workup and purification |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), Pd₂(dba)₃ (2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and NaOtBu (1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[4]
-
Solvent Addition: Add anhydrous, degassed toluene (or dioxane) to the flask to achieve a suitable concentration (typically 0.1-0.2 M with respect to the limiting reagent).
-
Reaction Conditions: Seal the flask and heat the reaction mixture with vigorous stirring to 80-110 °C. The optimal temperature may vary depending on the reactivity of the aryl halide.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.[4]
Protocol 2: Ullmann N-arylation
This protocol outlines a general procedure for the copper-catalyzed N-arylation of this compound with an aryl iodide.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| This compound | Starting amine |
| Aryl iodide | Arylating agent |
| Copper(I) iodide (CuI) | Copper catalyst |
| L-Proline or 1,10-Phenanthroline | Ligand |
| Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) | Base |
| Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Solvent |
| Schlenk flask with a magnetic stir bar | Reaction vessel for inert atmosphere |
| Schlenk line or glovebox | For maintaining an inert atmosphere |
| Heating mantle with a temperature controller | For controlled heating |
| Thin-Layer Chromatography (TLC) plates | For reaction monitoring |
| Silica gel for column chromatography | For purification of the product |
| Standard laboratory glassware | For workup and purification |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add CuI (5-10 mol%), the ligand (e.g., L-proline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the aryl iodide (1.2 equiv.).
-
Solvent Addition: Add anhydrous DMF or DMSO to the flask.
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring to 100-130 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Extraction: Wash the combined organic layers with water and brine to remove the high-boiling point solvent and inorganic salts.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel.
General Experimental Workflow
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the N-arylation of sterically hindered secondary amines, which can be adapted for this compound. Actual yields will vary depending on the specific substrates and precise conditions.
| Method | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yields |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene | 100-110 | 75-95% |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 70-90% | |
| Ullmann | CuI (5-10) | L-Proline (10-20) | K₂CO₃ (2.0) | DMSO | 110-130 | 60-85% |
| CuI (5) | Phenanthroline (10) | Cs₂CO₃ (2.0) | DMF | 120 | 65-88% |
Troubleshooting and Key Considerations
-
Low Yield or No Reaction:
-
Catalyst Inactivity: Ensure the palladium precatalyst is of good quality and the active Pd(0) species is being generated. The use of pre-catalysts can be beneficial. For Ullmann reactions, ensure the CuI is fresh.
-
Oxygen Contamination: Rigorously exclude air from the reaction.
-
Insufficient Base Strength: For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu is often required. Weaker bases may be insufficient to deprotonate the palladium-amine complex.
-
Ligand Choice: The steric and electronic properties of the ligand are crucial. For hindered amines, bulky biarylphosphine ligands are generally superior in palladium catalysis.
-
-
Side Reactions:
-
Hydrodehalogenation: This side product arises from the reaction of the aryl halide with trace amounts of water or other proton sources. Ensure all reagents and solvents are anhydrous.
-
Homocoupling of Aryl Halide: This can occur at high temperatures or with very active catalysts. Optimizing the reaction temperature and catalyst loading can minimize this.
-
Cleavage of the TBS Ether: The tert-Butyldimethylsilyl (TBS) group is generally stable to the basic conditions of these reactions. However, prolonged reaction times at high temperatures or the presence of fluoride ions (from certain sources) could lead to its cleavage.[11] If cleavage is observed, consider a more robust protecting group or milder reaction conditions.
-
Conclusion
The N-arylation of this compound is a key transformation for the synthesis of complex molecules in drug discovery. Both the Buchwald-Hartwig amination and the Ullmann condensation offer reliable and versatile methods to achieve this. The choice between the two often depends on the specific aryl halide, functional group tolerance, and cost considerations. The palladium-catalyzed approach is generally milder and has a broader substrate scope, while the copper-catalyzed method provides a valuable, more economical alternative. By understanding the underlying principles and carefully controlling the reaction parameters as detailed in these protocols, researchers can successfully synthesize a wide range of N-arylated piperidine derivatives for their research and development programs.
References
- BenchChem. (n.d.). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
SURFACE at Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Retrieved from [Link]
- Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
-
MDPI. (2022). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Molecules, 27(19), 6289. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers, 8(15), 4145-4152. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. ACS Omega, 7(25), 21865–21875. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
-
American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2420–2428. Retrieved from [Link]
-
American Chemical Society. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 133(22), 8480–8483. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-{[(Tert-butyldimethylsilyl)oxy]methyl}piperidine. PubChem. Retrieved from [Link]
-
American Chemical Society. (2016). Kinetic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 6(6), 3630–3638. Retrieved from [Link]
-
American Chemical Society. (2021). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 143(4), 1897–1904. Retrieved from [Link]
-
American Chemical Society. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8484–8491. Retrieved from [Link]
-
American Chemical Society. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 85(18), 11847–11862. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Organic Letters, 10(21), 4847–4850. Retrieved from [Link]
-
Semantic Scholar. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]
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Application Note & Protocol: Strategic Acidic Deprotection of 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine
Introduction: Navigating the Nuances of Silyl Ether Deprotection in Amine-Containing Scaffolds
The tert-butyldimethylsilyl (TBDMS or TBS) ether stands as a paramount protecting group for hydroxyl functionalities in modern organic synthesis, prized for its robust stability across a wide array of reaction conditions and its versatile cleavage methods.[1] The strategic removal of the TBDMS group is a critical step in the synthesis of complex molecules, particularly in the pharmaceutical industry where piperidine scaffolds are prevalent. This application note provides a comprehensive guide to the acidic deprotection of 4-(((tert-butyldimethylsilyl)oxy)methyl)piperidine, a common intermediate in drug development. We will delve into the mechanistic underpinnings of this transformation, present a detailed and validated protocol, and discuss the critical parameters that ensure a high-yielding and clean reaction. The presence of the basic piperidine nitrogen introduces specific challenges that necessitate careful consideration of the reaction conditions and workup procedure to ensure the successful isolation of the desired piperidin-4-ylmethanol.
The Mechanism of Acidic Silyl Ether Cleavage: A Proton-Catalyzed Pathway
The acidic deprotection of silyl ethers is a well-established process that proceeds via a proton-catalyzed pathway. The stability of silyl ethers under acidic conditions is largely dictated by the steric bulk around the silicon atom.[2] The generally accepted order of stability for common silyl ethers under acidic conditions is: TMS < TES < TBDMS < TIPS < TBDPS.[1][3]
The mechanism for the acidic cleavage of a TBDMS ether can be described in the following steps:
-
Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen atom by an acid catalyst (H-A). This step increases the electrophilicity of the silicon atom.
-
Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (A⁻) or a solvent molecule (e.g., water or alcohol), attacks the activated silicon center.
-
Formation of a Pentacoordinate Intermediate: This nucleophilic attack leads to the formation of a transient pentacoordinate silicon intermediate.
-
Cleavage of the Si-O Bond: The Si-O bond cleaves, releasing the free alcohol and forming a silyl species (e.g., TBDMS-A or TBDMS-OH).
-
Proton Transfer: A final proton transfer step regenerates the acid catalyst and yields the final deprotected alcohol.
Due to the presence of the basic piperidine nitrogen in the substrate, it will be protonated under acidic conditions to form a piperidinium salt. This protonation does not significantly hinder the deprotection of the primary TBDMS ether but must be accounted for during the workup to isolate the free amine product.
Caption: Mechanism of Acidic TBDMS Deprotection.
Comparative Analysis of Acidic Deprotection Conditions
A variety of acidic conditions can be employed for the cleavage of TBDMS ethers. The choice of reagent and conditions depends on the overall stability of the substrate and the presence of other protecting groups. The following table summarizes common acidic methods, providing a basis for methodological selection.
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Selectivity & Notes | Reference(s) |
| Acetic Acid / H₂O (2:1) | Acetic Acid / H₂O | 25 | Several hours | Standard, mild conditions. | [4] |
| Acetyl Chloride (cat.) | Dry Methanol | 0 to rt | 0.5 - 2 hours | Generates HCl in situ. High yielding and chemoselective.[5] | [1][5] |
| p-Toluenesulfonic Acid (p-TsOH) | Methanol | 0 to rt | 1 - 2 hours | Common and effective protic acid catalyst. | [6] |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ / H₂O | 0 to rt | 0.5 - 1 hour | Strong acid, for more robust substrates. | [6] |
| Formic Acid (5-10%) | Methanol | rt | 1 - 24 hours | Can be selective for TES over TBDMS.[7] | [7] |
| Hydrofluoric Acid (HF) • Pyridine | THF / Pyridine | 0 to rt | Several hours | Highly effective but corrosive; requires plasticware. | [2] |
Detailed Experimental Protocol
This protocol details the deprotection of this compound using a catalytic amount of acetyl chloride in methanol. This method is highly efficient, proceeds under mild conditions, and avoids the use of strong, corrosive acids, generating anhydrous HCl in situ.[5]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Acetyl Chloride (AcCl, 0.1 - 0.2 eq)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Caption: Step-by-step experimental workflow.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol, 229.45 mg) in anhydrous methanol (5 mL).[1]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: While stirring, slowly add acetyl chloride (0.1 mmol, 7.1 µL) to the solution. A slight exotherm may be observed. The acetyl chloride reacts with methanol to generate a catalytic amount of HCl.[5]
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and gradually warm to room temperature over 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[1]
-
Work-up and Neutralization: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Add the bicarbonate solution portion-wise until the pH of the aqueous layer is approximately 8-9. This step is crucial to neutralize the HCl catalyst and deprotonate the piperidinium salt to the free amine, rendering it extractable into an organic solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude piperidin-4-ylmethanol can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM with 1% triethylamine to prevent streaking) to yield the pure product.
Discussion of Critical Parameters and Self-Validation
-
Anhydrous Conditions: The use of anhydrous methanol is recommended to ensure that the generation of HCl from acetyl chloride is controlled and reproducible.[1]
-
Stoichiometry of Acetyl Chloride: A catalytic amount (10-20 mol%) is typically sufficient. Using a large excess may lead to side reactions or more difficult neutralization.
-
Importance of the Basic Workup: The piperidine nitrogen (pKa of the conjugate acid is ~11) will be protonated by the in situ generated HCl. Therefore, a basic workup is not merely a quenching step but an essential part of the product isolation to convert the water-soluble piperidinium salt into the organic-soluble free amine. The pH should be carefully monitored to ensure complete neutralization.
-
Reaction Monitoring: TLC is an effective way to monitor the reaction. The product, piperidin-4-ylmethanol, will be significantly more polar than the starting TBDMS ether. A suitable eluent system for TLC would be 10% methanol in dichloromethane.
-
Purification: The final product is a relatively polar and basic compound. The use of a small amount of triethylamine in the chromatography eluent can improve peak shape and recovery by deactivating acidic sites on the silica gel.
Conclusion
This application note provides a robust and reliable protocol for the acidic deprotection of this compound. By understanding the underlying mechanism and paying close attention to the critical parameters, particularly the basic workup, researchers can achieve high yields of the desired piperidin-4-ylmethanol. The presented method using catalytic acetyl chloride in methanol is a mild, efficient, and scalable approach suitable for various applications in research and drug development.
References
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
ResearchGate. A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. [Link]
-
Wikipedia. Silyl ether. [Link]
-
Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 58(4), 381-385. [Link]
-
Saha, U., & Gmeiner, W. H. (2005). Chemoselective Deprotection of Triethylsilyl Ethers. Organic letters, 7(23), 5273–5275. [Link]
-
Khan, A. T., & Mondal, E. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl (TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(05), 694-698. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine
Introduction: The Strategic Value of the Silylated Piperidine Synthon
In the landscape of modern medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while serving as a versatile framework for introducing diverse pharmacophoric elements. This guide focuses on a particularly valuable derivative: 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine. The incorporation of the tert-butyldimethylsilyl (TBDMS) protecting group on the primary alcohol of 4-hydroxymethylpiperidine offers a strategic advantage in multi-step syntheses. This bulky silyl ether masks the reactive hydroxyl group, preventing its undesired participation in subsequent reactions, and can be selectively removed under specific conditions, revealing the alcohol for further functionalization.[2][3]
These application notes provide a comprehensive overview of the synthesis and utility of this compound as a key intermediate in pharmaceutical development. We will delve into the mechanistic rationale behind its preparation and subsequent functionalization, offering detailed, field-proven protocols for its application in the synthesis of complex drug molecules.
Physicochemical Properties and Safety Considerations
Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and handling requirements is paramount.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₇NOSi | [4] |
| Molecular Weight | 229.43 g/mol | [4] |
| CAS Number | 204580-41-6 | [4] |
Safety Profile: this compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the Key Intermediate: A Step-by-Step Protocol with Mechanistic Insights
The preparation of this compound from the commercially available 4-hydroxymethylpiperidine is a foundational procedure. The choice of silylating agent and reaction conditions is critical to achieving a high yield and purity.
Protocol 1: Silylation of 4-Hydroxymethylpiperidine
This protocol details the protection of the primary alcohol of 4-hydroxymethylpiperidine using tert-butyldimethylsilyl chloride (TBDMSCl).
Reaction Scheme:
Figure 1: Silylation of 4-Hydroxymethylpiperidine.
Materials:
-
4-Hydroxymethylpiperidine
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 4-hydroxymethylpiperidine (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield this compound as a colorless oil.
Expert Insights and Causality:
-
Choice of Base: Imidazole serves a dual purpose. It acts as a base to deprotonate the hydroxyl group, increasing its nucleophilicity. More importantly, it catalyzes the reaction by forming a highly reactive silyl-imidazolium intermediate with TBDMSCl, which is then readily attacked by the alcohol.
-
Solvent Selection: Anhydrous DMF is an excellent solvent for this reaction due to its polar aprotic nature, which effectively dissolves the starting materials and intermediates without interfering with the reaction.
-
Work-up Rationale: The aqueous work-up is designed to remove the DMF solvent and the imidazole hydrochloride byproduct. The sodium bicarbonate wash neutralizes any remaining acidic species.
Application in Pharmaceutical Synthesis: N-Functionalization
With the hydroxyl group protected, the secondary amine of the piperidine ring is now available for a variety of crucial bond-forming reactions, most notably N-alkylation and N-arylation.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a robust and widely employed method for the formation of C-N bonds.[5][6] This protocol details the reaction of this compound with an aldehyde to form a tertiary amine, a common structural motif in pharmacologically active molecules.[7]
Workflow:
Figure 2: Reductive Amination Workflow.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add the aldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Self-Validating System and Mechanistic Causality:
-
In-Process Control: The formation of the iminium ion can be monitored by techniques such as ¹H NMR, observing the disappearance of the aldehyde proton and the appearance of the iminium proton signal.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent for reductive aminations.[5] It is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the iminium ion intermediate as it is formed. This selectivity minimizes the formation of the corresponding alcohol byproduct from the aldehyde.
Case Study: Synthesis of a Vandetanib Intermediate
The synthesis of the anticancer drug Vandetanib involves the use of a piperidine-containing intermediate.[8][9] While the reported synthesis starts with N-Boc-4-hydroxymethylpiperidine, the principles of N-functionalization followed by ether formation are analogous. The TBDMS-protected intermediate can be similarly utilized.
Deprotection of the TBDMS Ether: Unveiling the Hydroxyl Group
The final key transformation is the selective removal of the TBDMS protecting group to reveal the primary alcohol for subsequent reactions. The choice of deprotection conditions is crucial to avoid unintended side reactions.[2]
Protocol 3: Fluoride-Mediated Deprotection
Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for the cleavage of silyl ethers due to the high affinity of fluoride for silicon.
Reaction Scheme:
Figure 3: TBAF-Mediated TBDMS Deprotection.
Materials:
-
N-functionalized this compound
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
Procedure:
-
To a stirred solution of the silyl ether (1.0 eq) in anhydrous THF, add TBAF solution (1.2 eq) dropwise at room temperature.
-
Stir the reaction for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
Expert Insights and Selectivity:
-
Mechanism: The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate which then collapses to release the alkoxide and the stable fluorosilane.
-
Selectivity: TBAF is generally selective for TBDMS ethers over more sterically hindered silyl ethers like tert-butyldiphenylsilyl (TBDPS) ethers, allowing for differential deprotection in complex molecules.[3]
-
Alternative Reagents: For substrates sensitive to basic conditions, acidic deprotection methods using reagents like acetic acid in THF/water or catalytic acetyl chloride in methanol can be employed.[2]
Conclusion: A Versatile Building Block for Drug Discovery
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates.[10] Its strategic use allows for the selective functionalization of the piperidine nitrogen, followed by the unveiling of a primary alcohol for further elaboration. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this synthon in the creation of novel and complex molecular architectures with therapeutic potential.
References
-
Bode, J. W., et al. (2016). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses, 93, 259-272. Available at: [Link]
-
PubChem. (n.d.). 4-{[(Tert-butyldimethylsilyl)oxy]methyl}piperidine. National Center for Biotechnology Information. Retrieved from: [Link]
-
Lelyukh, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6448. Available at: [Link]
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from: [Link]
-
Borch, R. F., et al. (1971). The Reductive Amination of Aldehydes and Ketones with Sodium Cyanoborohydride. Journal of the American Chemical Society, 93(12), 2897-2904. Available at: [Link]
-
ResearchGate. (n.d.). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-{[(Tert-butyldimethylsilyl)oxy]methyl}piperidine | C12H27NOSi | CID 67021994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine Synthesis
Welcome to the technical support center for the synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this crucial synthetic transformation. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance yield and purity.
The silylation of 4-(hydroxymethyl)piperidine presents a classic challenge in synthetic chemistry: the selective modification of one functional group in the presence of another with similar reactivity. Both the primary alcohol and the secondary amine are nucleophilic, leading to potential side reactions that complicate purification and significantly reduce the yield of the desired O-silylated product. This guide provides a robust, two-step strategy centered on an N-protection/O-silylation sequence to circumvent these issues.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions and strategic considerations for this synthesis.
Q1: My direct silylation of 4-(hydroxymethyl)piperidine with TBDMSCl gave a low yield and a complex mixture of products. What went wrong?
A: This is the most common issue encountered. The primary reason for low yield is the competing N-silylation reaction. The piperidine nitrogen is a strong nucleophile and can react with the tert-butyldimethylsilyl chloride (TBDMSCl) to form the N-silylated byproduct. Additionally, the HCl generated during the reaction can protonate the starting material, rendering it unreactive. A proper base is required to scavenge this acid, but without N-protection, a mixture of O-silylated, N-silylated, and potentially di-silylated products is almost inevitable.
Q2: What is the most effective strategy to achieve a high-yield synthesis of the target molecule?
A: The most reliable and field-proven strategy is a two-step approach that involves protecting the piperidine nitrogen before silylating the hydroxyl group.
-
N-Protection: The secondary amine is first protected as a carbamate, typically with a tert-butoxycarbonyl (Boc) group. This significantly attenuates the nitrogen's nucleophilicity, preventing it from competing in the subsequent silylation step.[1][2]
-
O-Silylation: The hydroxyl group of the N-protected intermediate is then selectively silylated using TBDMSCl to give the desired product in high yield and purity.
This orthogonal protecting group strategy ensures that each reaction step is clean, high-yielding, and easy to purify. An optional third step involves the removal of the N-Boc group if the free secondary amine is required for subsequent transformations.
Q3: What are the specific roles of the reagents in the O-silylation step (e.g., TBDMSCl, imidazole, DMF)?
A: Understanding the function of each component is key to optimization.
-
TBDMSCl: This is the silylating agent, providing the sterically hindered tert-butyldimethylsilyl group that protects the primary alcohol.
-
Imidazole: Imidazole plays a dual role. It acts as a base to neutralize the HCl byproduct of the reaction. More importantly, it serves as a powerful nucleophilic catalyst. It first attacks the TBDMSCl to form a highly reactive N-silylimidazolium intermediate. This intermediate is a much more potent silylating agent than TBDMSCl itself, which dramatically accelerates the desired reaction.[3][4]
-
DMF (Dimethylformamide): DMF is an excellent polar aprotic solvent for this reaction. It readily dissolves the reagents and has been shown to catalyze the reaction itself.[4] While other solvents like Dichloromethane (DCM) can be used, often leading to simpler workups, the reaction may proceed more slowly.[5]
Q4: How can I effectively monitor the progress of these reactions?
A: Thin-Layer Chromatography (TLC) is the most straightforward method.
-
For N-Protection: You will observe the consumption of the polar 4-(hydroxymethyl)piperidine starting material (which may streak without a basic mobile phase) and the appearance of a new, less polar spot for the N-Boc protected product.
-
For O-Silylation: You will see the disappearance of the N-Boc protected alcohol and the formation of a new, even less polar spot corresponding to the final O-silylated product. Use a mobile phase like ethyl acetate/hexanes and visualize with an appropriate stain (e.g., potassium permanganate or ninhydrin for the free amine starting material).
Section 2: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion during O-Silylation | 1. Wet Reagents/Solvent: TBDMSCl and other silylating agents are highly sensitive to moisture and will be quenched by water. | 1. Ensure your solvent (DMF or DCM) is anhydrous. Use a fresh bottle of TBDMSCl or one that has been properly stored under an inert atmosphere. |
| 2. Insufficient Catalyst: Not enough imidazole to activate the TBDMSCl and drive the reaction to completion. | 2. Use at least 2.0 equivalents of imidazole relative to the alcohol to ensure both catalytic activity and acid scavenging.[4] | |
| 3. Low Reaction Temperature: The reaction may be too slow at room temperature, especially with hindered alcohols. | 3. Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. | |
| Multiple Products Observed on TLC | 1. Incomplete N-Protection: If the N-protection step was not driven to completion, the remaining free amine will react during silylation, leading to N-silylated byproducts. | 1. Ensure the N-protection step is complete by TLC before proceeding. If necessary, purify the N-Boc intermediate before the silylation step. |
| 2. Premature Deprotection: If harsh conditions are used, the silyl ether or Boc group could be partially cleaved. | 2. Maintain mild, anhydrous conditions throughout the reaction and workup. | |
| Difficult Purification (Product Streaking on Silica Gel Column) | 1. Residual Free Amine: This applies if you are purifying the final product after N-deprotection or if your N-protection was incomplete. The basic piperidine nitrogen interacts strongly with the acidic silanol groups on the silica gel surface.[6] | 1. Mobile Phase Modification: Add a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (TEA) in your ethyl acetate/hexanes mobile phase. This neutralizes the acidic sites on the silica gel and leads to sharper peaks.[6] |
| 2. Hydrolysis on Column: The TBDMS ether can be cleaved if the silica gel is too acidic or if the solvents contain acid/water. | 2. Use neutral, high-quality silica gel. Ensure your elution solvents are dry. The addition of TEA (as mentioned above) will also buffer the system and protect the silyl ether. |
Section 3: Optimized Experimental Protocols
These protocols are designed to maximize yield and purity by employing the N-protection strategy.
Protocol 1: N-Boc Protection of 4-(Hydroxymethyl)piperidine
This initial step is critical for preventing side reactions.
Reagents & Stoichiometry
| Reagent | Molar Eq. | Example Quantity |
| 4-(Hydroxymethyl)piperidine | 1.0 | 5.00 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.05 | 10.4 g |
| Dichloromethane (DCM) | - | 100 mL |
| Triethylamine (TEA) | 1.1 | 6.7 mL |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 4-(hydroxymethyl)piperidine in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (TEA) to the solution.
-
Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) portion-wise over 15 minutes. Caution: Gas evolution (CO₂) will occur.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, which is often a colorless oil or white solid that can be used in the next step without further purification. Expected yields are typically >90%.[2]
Protocol 2: O-TBDMS Silylation of N-Boc Intermediate
This is the key transformation to form the desired protected compound.
Reagents & Stoichiometry
| Reagent | Molar Eq. | Example Quantity (from Protocol 1) |
| tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 1.0 | 9.35 g |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 1.2 | 7.85 g |
| Imidazole | 2.5 | 7.40 g |
| Anhydrous Dimethylformamide (DMF) | - | 100 mL |
Step-by-Step Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc intermediate and imidazole in anhydrous DMF in a flame-dried flask.
-
Silylating Agent Addition: Add TBDMSCl to the solution. The mixture may become cloudy as imidazole hydrochloride forms.
-
Reaction: Stir the reaction at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 20% Ethyl Acetate in Hexanes) until the starting alcohol is fully consumed.
-
Workup: Pour the reaction mixture into a separatory funnel containing water and diethyl ether. Separate the layers.
-
Extraction: Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
Section 4: Visual Guides & Workflows
Visual aids can clarify complex processes and decision-making.
Caption: High-Yield Synthesis Workflow.
Caption: Troubleshooting Decision Tree.
References
-
ResearchGate. Reagents and conditions: (a) tert‐butyl 4‐(hydroxymethyl)‐... Available at: [Link]
- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
ResearchGate. What is the best procedure for silylation of hydroxy compounds? Available at: [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available at: [Link]
-
ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]
-
Gelest. Deprotection of Silyl Ethers. Available at: [Link]
-
Wikipedia. Silyl ether. Available at: [Link]
-
Gelest. General Silylation Procedures. Available at: [Link]
Sources
Technical Support Center: Purification of 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine
Welcome to the technical support guide for the purification of 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent bifunctional nature of this molecule—possessing both a basic secondary amine and a sterically hindered, acid-labile silyl ether—presents unique challenges during purification. This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure you achieve the highest possible purity for your downstream applications.
Section 1: Understanding the Molecule - The Root of Purification Challenges
The key to successfully purifying this compound lies in understanding its chemical personality. The piperidine nitrogen is nucleophilic and basic, while the tert-Butyldimethylsilyl (TBDMS) ether is a bulky protecting group designed for stability under basic conditions but susceptible to cleavage by acids or fluoride ion sources.[1][2][3] This dichotomy dictates the entire purification strategy.
| Property | Value | Significance in Purification |
| Molecular Formula | C₁₂H₂₇NOSi | --- |
| Molecular Weight | 229.43 g/mol [4] | Influences diffusion rates in chromatography and volatility. |
| Key Functional Groups | Secondary Amine (Piperidine) | Basic nature can cause streaking on silica gel. Requires careful pH control. |
| TBDMS Ether | Prone to cleavage on acidic stationary phases or during acidic workups.[5] | |
| Appearance | Typically a colorless to pale yellow oil. | Purification by recrystallization is generally not feasible. |
Section 2: Primary Purification Strategy: Neutralized Flash Column Chromatography
For most applications, flash column chromatography over silica gel is the most effective method for purifying this compound.[6][7][8] However, the inherent acidity of standard silica gel can catalyze the hydrolysis of the TBDMS ether, leading to the formation of 4-(hydroxymethyl)piperidine as a significant impurity and reducing yield.[5] The following protocol incorporates a critical silica gel neutralization step to mitigate this side reaction.
Experimental Protocol: High-Fidelity Purification
-
Preparation of Neutralized Silica Gel:
-
In a fume hood, prepare a slurry of silica gel in your chosen non-polar eluent component (e.g., hexanes or ethyl acetate).
-
Add triethylamine (Et₃N) to the slurry to constitute 1% of the total solvent volume (e.g., 10 mL of Et₃N for every 990 mL of solvent).
-
Stir the slurry gently for 15-20 minutes to ensure complete neutralization of the acidic sites on the silica surface.
-
Pack the column with this neutralized slurry as you normally would.
-
-
Sample Preparation and Loading:
-
Concentrate your crude reaction mixture to a viscous oil under reduced pressure.
-
For best results (Dry Loading): Adsorb the crude oil onto a small amount of silica gel (~2-3 times the mass of the crude product). Ensure the silica is completely dry and free-flowing. Carefully add this dry powder to the top of the packed column.
-
Alternative (Wet Loading): Dissolve the crude oil in a minimal amount of dichloromethane (DCM) or the eluent mixture. Carefully apply this solution to the top of the column with a pipette, ensuring minimal disturbance of the silica bed.
-
-
Elution and Fractionation:
-
Begin elution with a solvent system determined by prior Thin Layer Chromatography (TLC) analysis. A common starting point is a gradient of 5% to 30% ethyl acetate in hexanes. Crucially, the mobile phase must also be treated with 0.5-1% triethylamine to maintain the neutral environment throughout the purification.
-
Collect fractions and monitor the elution progress using TLC.
-
-
Analysis and Product Isolation:
-
Visualize TLC plates using a potassium permanganate (KMnO₄) stain, which will detect both the starting material and the product.
-
Combine the fractions containing the pure product (identified by TLC).
-
Remove the solvent and triethylamine under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove the final traces of triethylamine.
-
Purification Workflow Diagram
Sources
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
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Technical Support Center: Optimizing TBAF Deprotection of 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine
Welcome to the technical support center for the optimization of the TBAF-mediated deprotection of 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure successful and reproducible outcomes in your experiments.
Introduction
The deprotection of silyl ethers using tetra-n-butylammonium fluoride (TBAF) is a cornerstone of modern organic synthesis, valued for its efficiency and mild reaction conditions.[1] However, when the substrate contains additional functional groups, such as the piperidine nitrogen in this compound, unforeseen challenges can arise. The inherent basicity of both the piperidine moiety and the TBAF reagent can lead to side reactions, incomplete conversions, and purification difficulties.[2] This guide provides a comprehensive framework for understanding and overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of TBAF deprotection of a TBDMS ether?
A1: The deprotection is driven by the high affinity of the fluoride ion for silicon. The fluoride anion acts as a nucleophile, attacking the silicon atom of the tert-butyldimethylsilyl (TBDMS) group. This forms a transient, pentacoordinate silicon intermediate. This intermediate is unstable and collapses, cleaving the silicon-oxygen bond to release the alkoxide (the deprotected alcohol) and forming a stable tert-butyldimethylsilyl fluoride byproduct. The strong Si-F bond is a key thermodynamic driving force for this reaction.[3]
Q2: Why is TBAF in THF a commonly used reagent for this deprotection?
A2: Tetrabutylammonium fluoride (TBAF) is highly soluble in organic solvents like tetrahydrofuran (THF), which makes it an excellent choice for a wide range of substrates.[4] THF is a good solvent for many organic compounds and is relatively inert under the reaction conditions. The commercially available 1M solution of TBAF in THF is convenient for accurate dispensing and handling.
Q3: What are the primary safety concerns when working with TBAF?
A3: TBAF is a source of fluoride ions, which are toxic and can cause severe skin and eye burns. It is also corrosive. Always handle TBAF in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.
Q4: Can the basicity of the piperidine nitrogen interfere with the reaction?
A4: The piperidine nitrogen is a basic center. While it typically does not directly interfere with the fluoride attack on the silicon atom, its basicity can influence the overall reaction environment. More importantly, the basic nature of the final product, 4-(hydroxymethyl)piperidine, can complicate the work-up and purification, especially if acidic conditions are used during extraction.
Troubleshooting Guide
This section addresses common problems encountered during the TBAF deprotection of this compound.
Problem 1: Incomplete or sluggish reaction.
-
Possible Cause 1: Insufficient TBAF. While a slight excess of TBAF (1.1-1.5 equivalents) is standard, sterically hindered silyl ethers or the presence of acidic protons in the reaction mixture (from residual moisture) can consume the fluoride reagent.[1]
-
Solution: Increase the stoichiometry of TBAF to 2-3 equivalents. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal amount.[5]
-
-
Possible Cause 2: Low reaction temperature. While many TBAF deprotections proceed at room temperature, some substrates require thermal energy to overcome the activation barrier.
-
Solution: Gently warm the reaction mixture to 40-50 °C. Be cautious, as higher temperatures can promote side reactions.
-
-
Possible Cause 3: Poor quality of TBAF reagent. TBAF solutions can degrade over time, especially if not stored properly.
-
Solution: Use a fresh bottle of TBAF or titrate the existing solution to determine its exact molarity.
-
Problem 2: Low yield of the desired product.
-
Possible Cause 1: Side reactions due to the basicity of TBAF. Commercial TBAF solutions contain small amounts of water and can be slightly basic, which can lead to decomposition of sensitive substrates.[2]
-
Solution: Buffer the reaction mixture by adding 1-2 equivalents of acetic acid to the TBAF solution before adding it to the substrate. This neutralizes the basicity without significantly impeding the deprotection.[2][6] Alternatively, using a phosphate buffer (pH ~7.2) in a mixed solvent system (e.g., THF/buffer) can also be effective.[6]
-
-
Possible Cause 2: Product loss during aqueous work-up. The product, 4-(hydroxymethyl)piperidine, is a polar and water-soluble molecule. Standard aqueous extractions can lead to significant loss of product into the aqueous layer.[7]
Problem 3: Difficulty in purifying the final product.
-
Possible Cause 1: Contamination with tetrabutylammonium salts. Tetrabutylammonium salts can be difficult to remove from polar products by standard flash chromatography.
-
Solution 1 (Non-Aqueous): Use the ion-exchange resin work-up described in "Problem 2". This is the most effective method for removing the majority of the TBA salt before chromatography.[7][9]
-
Solution 2 (Aqueous Wash Modification): If an aqueous work-up is necessary, perform multiple extractions with a suitable organic solvent. Washing the combined organic layers with brine can help to remove some of the TBA salts.
-
-
Possible Cause 2: Product streaking on silica gel chromatography. The basic nature of the piperidine product can cause it to interact strongly with the acidic silica gel, leading to poor separation and streaking.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonium hydroxide in methanol. This will improve the chromatography of the basic product.
-
Experimental Protocols
Protocol 1: Standard TBAF Deprotection with Aqueous Work-up
-
Dissolve this compound (1.0 equiv.) in anhydrous THF (to make a ~0.1 M solution) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add a 1 M solution of TBAF in THF (1.2 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with dichloromethane (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, with 0.5% triethylamine).
Protocol 2: Optimized TBAF Deprotection with Buffered Conditions and Non-Aqueous Work-up
-
In a separate flask, add acetic acid (1.2 equiv.) to a 1 M solution of TBAF in THF (1.2 equiv.) and stir for 5 minutes.
-
Dissolve this compound (1.0 equiv.) in anhydrous THF (to make a ~0.1 M solution) in a round-bottom flask under a nitrogen atmosphere.
-
Add the prepared TBAF/acetic acid solution to the substrate solution at room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, add methanol (equal volume to THF), followed by DOWEX 50WX8 resin (approx. 1.5 g per mmol of TBAF) and powdered calcium carbonate (approx. 5 equiv. based on TBAF).[9]
-
Stir the resulting suspension vigorously for 1-2 hours at room temperature.[9]
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with methanol.[9]
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, with 0.5% triethylamine).
| Parameter | Protocol 1 (Standard) | Protocol 2 (Optimized) | Rationale for Optimization |
| TBAF condition | Neat | Buffered with Acetic Acid | Mitigates basicity of TBAF, reducing potential side reactions.[2][6] |
| Work-up | Aqueous Extraction | Ion-Exchange Resin | Avoids loss of polar product into the aqueous phase.[7][8] |
| Purification | Standard Chromatography | Chromatography on base-deactivated silica | Improves peak shape and recovery of the basic product. |
Visualizations
Caption: Mechanism of TBAF-mediated silyl ether deprotection.
Caption: Troubleshooting workflow for TBAF deprotection.
References
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
-
Sarkar, A. (2021, March 19). Deprotection of silyl ether by TBAF. ResearchGate. Retrieved from [Link]
- Kaburagi, Y., & Kishi, Y. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic letters, 9(5), 723–726.
- Reich, M. (2001). Deprotection of a tert-butyldimethylsilyl ether. ChemSpider Synthetic Pages, SP132.
-
Kaburagi, Y., & Kishi, Y. (2007). Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation: Application to Halichondrin Synthesis. ResearchGate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Retrieved from [Link]
-
Reddit. (2016, March 9). 2 questions about TBAF deprotection. r/chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. Retrieved from [Link]
-
Salah, N. (2018, November 27). How to remove excess 4-amino piperidine from reaction medium? ResearchGate. Retrieved from [Link]
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- 4. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to the 1H NMR Analysis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine: A Comparative Approach
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine, a versatile building block in medicinal chemistry. Beyond a simple spectral interpretation, we will delve into the conformational nuances of the piperidine ring, the characteristic signatures of the tert-Butyldimethylsilyl (TBDMS) protecting group, and a comparative analysis with alternative silyl ethers, supported by experimental data and established principles.
The Significance of this compound
This compound is a valuable synthetic intermediate, incorporating a piperidine scaffold, which is a prevalent motif in numerous pharmaceuticals, and a protected primary alcohol. The TBDMS group offers robust protection under a variety of reaction conditions, yet can be selectively removed when needed. A thorough understanding of its 1H NMR spectrum is crucial for reaction monitoring, purity assessment, and confirmation of its chemical identity.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
To obtain a well-resolved 1H NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice due to its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to ensure a good signal-to-noise ratio.
-
Relaxation Delay: Employ a relaxation delay of 1-2 seconds to allow for complete relaxation of the protons between scans.
-
Deciphering the 1H NMR Spectrum: A Detailed Analysis
The 1H NMR spectrum of this compound can be divided into two key regions: the signals arising from the piperidine ring and those from the TBDMS protecting group.
The Piperidine Ring: A Conformational Perspective
The piperidine ring predominantly exists in a chair conformation to minimize steric strain. This conformational preference leads to two distinct types of protons: axial and equatorial. Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.[1]
The substituent at the C4 position, -CH2OTBDMS, is expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. This locks the piperidine ring in a specific chair conformation, making the axial and equatorial protons at each carbon chemically non-equivalent.
Predicted Chemical Shifts and Coupling Constants for the Piperidine Ring Protons:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| H2ax, H6ax | ~2.5-2.7 | ddd | 3Jaa ≈ 10-13, 3Jae ≈ 2-5, 2Jgem ≈ 12-15 |
| H2eq, H6eq | ~3.0-3.2 | ddd | 3Jea ≈ 2-5, 3Jee ≈ 2-5, 2Jgem ≈ 12-15 |
| H3ax, H5ax | ~1.1-1.3 | m | |
| H3eq, H5eq | ~1.6-1.8 | m | |
| H4 | ~1.5-1.7 | m | |
| NH | Broad singlet | s |
Causality Behind the Assignments:
-
H2 and H6 Protons: These protons are adjacent to the nitrogen atom, which is an electron-withdrawing group, causing them to be deshielded and appear at a lower field compared to the other ring protons. The axial protons (H2ax, H6ax) are expected to be shielded relative to the equatorial protons (H2eq, H6eq).
-
H3 and H5 Protons: These protons are further from the nitrogen and are expected to resonate in the typical aliphatic region.
-
H4 Proton: This methine proton is coupled to the adjacent methylene protons at C3 and C5, as well as the methylene protons of the side chain, leading to a complex multiplet.
-
NH Proton: The signal for the N-H proton is often broad due to quadrupole broadening and exchange with trace amounts of water in the solvent. Its chemical shift can be highly variable depending on concentration and solvent.
The Power of Coupling Constants: Confirming Conformation
The magnitude of the vicinal coupling constants (3J) is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[2][3] In a chair conformation:
-
Axial-Axial Coupling (3Jaa): The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 10-13 Hz.
-
Axial-Equatorial (3Jae) and Equatorial-Equatorial (3Jee) Coupling: The dihedral angles are around 60°, leading to smaller coupling constants, usually between 2-5 Hz.
Observing these characteristic coupling patterns for the H2 and H6 protons provides strong evidence for the chair conformation of the piperidine ring.
The TBDMS Protecting Group: A Clear Signature
The tert-butyldimethylsilyl group gives rise to two very distinct and easily identifiable signals in the 1H NMR spectrum.
Predicted Chemical Shifts for the TBDMS Group Protons:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-C(CH3)3 | ~0.9 | s | 9H |
| Si-(CH3)2 | ~0.05 | s | 6H |
Causality Behind the Assignments:
-
tert-Butyl Protons: The nine protons of the tert-butyl group are equivalent due to free rotation around the C-C and Si-C bonds. They appear as a sharp singlet.
-
Dimethylsilyl Protons: The six protons of the two methyl groups attached to the silicon atom are also equivalent and appear as a sharp singlet, typically very close to the TMS reference signal.
The presence of these two singlets with a 9:6 (or 3:2) integration ratio is a definitive indicator of the TBDMS group.
Visualizing the Structure and Key NMR Interactions
To better understand the spatial relationships within the molecule, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Vicinal coupling constants in a piperidine chair conformation.
A Comparative Analysis: TBDMS vs. Alternative Silyl Protecting Groups
While TBDMS is a widely used protecting group, other silyl ethers such as triethylsilyl (TES) and triisopropylsilyl (TIPS) are also employed, offering different steric bulk and reactivity profiles. The choice of protecting group can subtly influence the 1H NMR spectrum.
Comparison of 1H NMR Signatures for Different Silyl Ethers of a Primary Alcohol (R-CH2-OSiR'3):
| Protecting Group | Silyl Group Protons (δ, ppm) | Multiplicity |
| TBDMS | ~0.9 (9H), ~0.05 (6H) | s, s |
| TES | ~0.95 (9H), ~0.6 (6H) | t, q |
| TIPS | ~1.1 (21H) | m |
Key Differences and Their Origins:
-
TBDMS: As discussed, the tert-butyl and dimethyl groups each give a singlet due to the absence of adjacent protons.
-
TES (Triethylsilyl): The ethyl groups on the silicon atom exhibit spin-spin coupling. The methyl protons (CH3) are split by the adjacent methylene protons (CH2) into a triplet, while the methylene protons are split by the methyl protons into a quartet.
-
TIPS (Triisopropylsilyl): The isopropyl groups lead to more complex multiplets. The methyl protons appear as a doublet due to coupling with the single methine proton, and the methine proton appears as a multiplet (septet) due to coupling with the six methyl protons.
This comparative data is invaluable for identifying the specific silyl protecting group present in a molecule.
Conclusion
The 1H NMR spectrum of this compound provides a wealth of structural information. A careful analysis of the chemical shifts, integration, and coupling constants allows for the unambiguous assignment of all protons and confirmation of the piperidine ring's chair conformation. By understanding the characteristic spectral features of both the piperidine scaffold and the TBDMS protecting group, and by comparing these to alternative silyl ethers, researchers can confidently utilize this versatile building block in their synthetic endeavors. This guide serves as a practical reference for the interpretation of this and structurally related molecules, fostering a deeper understanding of the principles of NMR spectroscopy in modern drug discovery.
References
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The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 2021. [Link]
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Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate, 2011. [Link]
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Introduction to Stereochemistry and Conformational Analysis. Wiley, 1994. [Link]
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NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison, Department of Chemistry. [Link]
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Karplus Equation. Chemical & Engineering News, 2003. [Link]
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Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts, 2020. [Link]
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Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. ResearchGate, 2005. [Link]
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Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. National Institutes of Health, 2013. [Link]
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4-{[(Tert-butyldimethylsilyl)oxy]methyl}piperidine. PubChem. [Link]
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Karplus equation. Wikipedia. [Link]
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Chapter 3: Conformation and Stereochemistry. Organic Chemistry. [Link]
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J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space. PubMed Central, 2007. [Link]
- NMR Data for tert-Butyldimethylsilyl Ethers. K. C. Nicolaou, T. Montagnon, S. A. Snyder, The Morita-Baylis-Hillman Reaction and Related Processes, in The Art of Organic Synthesis, Wiley-VCH, 2003, 216.
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB, 2006. [Link]
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Predict 1H proton NMR spectra. NMRdb.org. [Link]
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI, 2024. [Link]
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Efficient Method for the Deprotection of tert-Butyldimethylsilyl Ethers with TiCl4−Lewis Base Complexes: Application to the Synthesis of 1β-Methylcarbapenems. ResearchGate, 1999. [Link]
-
tert-Butyl 4-(4-((tert-butyldimethylsilyl)oxy)butyl)piperidine-1-carboxylate. Macmillan Group, Princeton University. [Link]
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Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. ResearchGate, 2001. [Link]
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Chapter 4 Stereochemistry. Organic Chemistry. [Link]
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Coupling Constants Identify Coupled Protons. Chemistry LibreTexts, 2014. [Link]
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Conformational analysis in saturated heterocyclic compounds. Accounts of Chemical Research, 1970. [Link]
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H-H and 13C-H coupling constants in pyridazine. ResearchGate, 1966. [Link]
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Exploring Silyl Protecting Groups for the Synthesis of Carbon Nanohoops. UvA-DARE (Digital Academic Repository), 2023. [Link]
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Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube, 2024. [Link]
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Developments in the Karplus Equation as they relate to the NMR Coupling Constants of Carbohydrates. National Institutes of Health, 2008. [Link]
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The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs, 2021. [Link]
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Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Modgraph, 1986. [Link]
-
Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]
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tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
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Two-Bond 13C-13C Spin-Coupling Constants in Saccharides: Dependencies on Exocyclic Hydroxyl Group. OSTI.gov, 2021. [Link]
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Review Series on Factors Affecting Kinetic Hydrate Inhibitor (KHI) Performance. Part 1: Designing the KHI Polymer. ACS Publications, 2020. [Link]
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1H NMR: How Many Signals?. Master Organic Chemistry, 2022. [Link]
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NMR Structural Characterization of Oxygen Heterocyclic Compounds. ResearchGate, 2021. [Link]
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Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. MDPI, 2019. [Link]
-
Shifting of axial and equatorial protons. Chemistry Stack Exchange, 2015. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Institutes of Health, 2020. [Link]
-
Application of Heteronuclear NMR Spectroscopy to Bioinorganic and Medicinal Chemistry. PubMed Central, 2019. [Link]
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4-Methoxypiperidine. PubChem. [Link]
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The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge‐dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion. ResearchGate, 2020. [Link]
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Stereochemistry, Conformation and Configuration. University of Calgary. [Link]
-
4-Methoxy-piperidine hydrochloride. Chem-Impex. [Link]
-
N-(tert-Butyloxycarbonyl)-(R)-(+)-1-phenylethylamine. Supporting Information. [Link]
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Mastering Synthesis: A Comparative Guide to Orthogonal Protecting Group Strategies for 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine
In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry, the judicious selection and strategic implementation of protecting groups are paramount to success. The ability to selectively unmask one reactive functional group in the presence of others—a concept known as orthogonality—provides the synthetic chemist with a powerful toolkit for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of orthogonal protecting group strategies centered around a versatile bifunctional building block: 4-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine.
This molecule, featuring a primary alcohol shielded by a tert-Butyldimethylsilyl (TBDMS) ether and a secondary amine on a piperidine ring, serves as an excellent scaffold for illustrating the principles of orthogonal protection. We will explore the strategic pairing of the TBDMS group with three of the most ubiquitous nitrogen-protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—and provide experimental insights into their selective cleavage.
The Cornerstone: Understanding the TBDMS Ether
The tert-Butyldimethylsilyl (TBDMS) group is a stalwart protector of hydroxyl functionalities. Its popularity stems from a favorable balance of stability and selective lability. TBDMS ethers are readily formed from the corresponding alcohol and are robust enough to withstand a wide array of non-acidic and non-fluoride-containing reagents.[1][2] Crucially, they are stable to the basic and hydrogenolytic conditions often employed for the deprotection of common amine protecting groups, forming the foundation of the orthogonal strategies discussed herein.
Deprotection of the TBDMS ether is typically achieved under two main sets of conditions:
-
Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) is the most common reagent for this transformation, offering mild and highly effective cleavage of the silicon-oxygen bond.[1]
-
Acidic conditions: While stable to mild aqueous base, TBDMS ethers can be cleaved under acidic conditions, such as acetic acid in aqueous THF or with stronger acids like HCl or trifluoroacetic acid (TFA).[1]
Orthogonal Strategies in Focus: A Comparative Analysis
The true power of this compound as a synthetic intermediate is realized when the piperidine nitrogen is protected with a group that can be removed under conditions that leave the TBDMS ether intact, and vice versa. Let's delve into the specifics of three such orthogonal pairings.
The Acid/Fluoride Orthogonality: N-Boc and O-TBDMS
The pairing of the acid-labile tert-Butoxycarbonyl (Boc) group for the piperidine nitrogen and the fluoride-labile TBDMS group for the hydroxyl function is a classic and highly effective orthogonal strategy.
-
Selective N-Boc Deprotection: The Boc group can be cleanly removed using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, leaving the TBDMS ether untouched.
-
Selective O-TBDMS Deprotection: Conversely, the TBDMS ether can be selectively cleaved with TBAF in a solvent like tetrahydrofuran (THF), with the N-Boc group remaining fully intact.
This orthogonality is visually represented in the following workflow:
Caption: Orthogonal deprotection of N-Boc and O-TBDMS groups.
The Hydrogenolysis/Fluoride Orthogonality: N-Cbz and O-TBDMS
The Carboxybenzyl (Cbz or Z) group offers another dimension of orthogonality. Being susceptible to catalytic hydrogenolysis, it provides a mild and highly selective deprotection method that is compatible with the TBDMS ether.
-
Selective N-Cbz Deprotection: The Cbz group is efficiently removed by hydrogenation, typically using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. These conditions are orthogonal to the TBDMS group.
-
Selective O-TBDMS Deprotection: As with the N-Boc variant, the TBDMS ether can be selectively cleaved with fluoride-based reagents without affecting the N-Cbz group.
The workflow for this strategy is as follows:
Caption: Orthogonal deprotection of N-Cbz and O-TBDMS groups.
The Base/Fluoride Orthogonality: N-Fmoc and O-TBDMS
The 9-Fluorenylmethyloxycarbonyl (Fmoc) group, renowned for its lability to basic conditions, presents a third orthogonal strategy. This is particularly valuable in syntheses where both acidic and hydrogenolytic conditions need to be avoided.
-
Selective N-Fmoc Deprotection: The Fmoc group is readily cleaved by treatment with a secondary amine, most commonly piperidine in a polar aprotic solvent like DMF. TBDMS ethers are completely stable to these conditions.[1]
-
Selective O-TBDMS Deprotection: Once again, fluoride-mediated cleavage is the method of choice for the selective removal of the TBDMS ether in the presence of the N-Fmoc group.
This base/fluoride orthogonal approach is illustrated below:
Caption: Orthogonal deprotection of N-Fmoc and O-TBDMS groups.
Performance Comparison: A Data-Driven Perspective
The choice of an orthogonal protecting group strategy often depends on the specific requirements of the synthetic route, including the tolerance of other functional groups within the molecule and desired reaction conditions. The following table provides a comparative overview of the performance of each strategy.
| Protecting Group Combination | N-Deprotection Conditions | O-Deprotection Conditions | Typical Yields (Selective Deprotection) | Key Advantages | Potential Considerations |
| N-Boc / O-TBDMS | TFA or HCl in Dioxane/DCM | TBAF in THF | >95% | Widely used, robust, and reliable. | Requires strong acid for N-deprotection, which may not be suitable for acid-sensitive substrates. |
| N-Cbz / O-TBDMS | H₂, Pd/C in MeOH/EtOAc | TBAF in THF | >90% | Very mild N-deprotection; orthogonal to both acid- and base-labile groups. | Hydrogenolysis may not be compatible with reducible functional groups (e.g., alkynes, some alkenes). Catalyst handling. |
| N-Fmoc / O-TBDMS | 20% Piperidine in DMF | TBAF in THF | >95% | Mild, non-acidic, non-reductive N-deprotection. Ideal for acid-sensitive substrates. | Fmoc deprotection generates dibenzofulvene, which needs to be scavenged. Piperidine is basic and may not be suitable for base-sensitive substrates. |
Experimental Protocols
The following are representative, step-by-step methodologies for the key transformations discussed.
Synthesis of this compound
Caption: Synthesis of the target compound.
-
Reaction Setup: To a solution of 4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for N-Boc Protection
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base such as triethylamine (1.2 eq) or sodium bicarbonate.
-
Reaction Monitoring: Stir the mixture at room temperature until the reaction is complete as indicated by TLC.
-
Work-up and Purification: Concentrate the reaction mixture and purify by flash column chromatography to yield N-Boc-4-(((tert-butyldimethylsilyl)oxy)methyl)piperidine.
General Procedure for Selective N-Fmoc Deprotection
-
Reaction Setup: Dissolve the N-Fmoc protected substrate (1.0 eq) in DMF.
-
Reagent Addition: Add a 20% solution of piperidine in DMF.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up and Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the free amine.
General Procedure for Selective O-TBDMS Deprotection with TBAF
-
Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous THF.
-
Reagent Addition: Add a 1M solution of TBAF in THF (1.1-1.5 eq) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
The strategic use of orthogonal protecting groups is a cornerstone of modern synthetic chemistry, enabling the efficient and controlled synthesis of complex molecules. This compound serves as an exemplary scaffold for demonstrating the power of this concept. By pairing the robust O-TBDMS ether with the N-Boc, N-Cbz, or N-Fmoc groups, researchers have access to a versatile set of orthogonal deprotection strategies, each with its own distinct advantages. The choice between acid-, hydrogenolysis-, or base-labile nitrogen protection allows for the fine-tuning of synthetic routes to accommodate a wide range of functional groups and reaction conditions, ultimately empowering the design and execution of more sophisticated and successful synthetic campaigns in drug discovery and development.
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
-
Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. J. Am. Chem. Soc.1972 , 94 (17), 6190–6191. [Link]
-
Kumar, G. D. K.; Baskaran, S. A mild and efficient method for the chemoselective deprotection of tert-butyldimethylsilyl (TBDMS) ethers using PMA supported on SiO2. J. Org. Chem.2005 , 70 (11), 4520–4523. [Link]
-
Carpino, L. A.; Han, G. Y. The 9-fluorenylmethoxycarbonyl amino-protecting group. J. Org. Chem.1972 , 37 (22), 3404–3409. [Link]
-
Bergmann, M.; Zervas, L. Über ein allgemeines Verfahren der Peptid-Synthese. Ber. Dtsch. Chem. Ges. A/B1932 , 65 (7), 1192–1201. [Link]
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A Senior Application Scientist's Guide to Analytical Methods for Monitoring Reaction Progress
For researchers, scientists, and professionals in drug development, the ability to monitor the progress of a chemical reaction in real-time or near-real-time is paramount. It is the cornerstone of process understanding, optimization, and control, ensuring the desired product is formed efficiently and safely. This guide provides an in-depth comparison of the most common analytical methods employed for reaction monitoring, offering insights into their principles, practical applications, and the causality behind experimental choices. Every protocol described herein is designed as a self-validating system, grounded in scientific integrity and supported by authoritative references.
The Imperative of Reaction Monitoring: A Process Analytical Technology (PAT) Perspective
The U.S. Food and Drug Administration (FDA) encourages a Process Analytical Technology (PAT) framework for innovative pharmaceutical development and manufacturing.[1][2][3] The core principle of PAT is to design and control manufacturing processes to ensure final product quality through real-time measurements of critical quality attributes.[1][2] Reaction monitoring is a fundamental component of PAT, providing the data necessary to understand reaction kinetics, identify intermediates, detect byproducts, and determine reaction endpoints. This data-rich approach moves beyond traditional fixed-time-point analysis, enabling a more dynamic and controlled approach to chemical synthesis.[4]
The choice between in-situ (in the reaction vessel) and ex-situ (outside the reaction vessel) monitoring is a critical initial consideration. In-situ methods provide real-time data without disturbing the reaction, ideal for studying transient species and rapid kinetics.[5] Ex-situ methods, while involving sample extraction, often provide higher resolution and sensitivity.[5]
Comparative Overview of Key Analytical Techniques
The selection of an appropriate analytical method hinges on several factors, including the nature of the reactants and products, the reaction conditions, and the desired level of detail. The following table provides a high-level comparison of the most prevalent techniques.
| Technique | Principle | Mode | Time Resolution | Sensitivity | Key Advantages | Key Disadvantages |
| HPLC/UHPLC | Separation based on polarity | Ex-situ | Minutes[6] | High (ng to pg) | High resolution and sensitivity, versatile for a wide range of compounds. | Slower than spectroscopic methods, requires sample extraction and preparation. |
| GC | Separation based on volatility and polarity | Ex-situ | Minutes[7] | Very High (pg to fg) | Excellent for volatile and semi-volatile compounds, high resolution. | Limited to thermally stable and volatile compounds, requires derivatization for non-volatile analytes. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | In-situ & Ex-situ | Seconds to minutes[8] | Moderate (mg to µg) | Inherently quantitative without calibration standards, provides rich structural information.[9][10] | Lower sensitivity than chromatographic methods, higher instrument cost. |
| FTIR/Raman Spectroscopy | Molecular vibrations | In-situ | Seconds[11] | Moderate (mg to µg) | Real-time, non-invasive, provides functional group information.[12] | Complex spectra can be difficult to interpret, sensitivity can be limited in dilute solutions. |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | In-situ & Ex-situ | Milliseconds to seconds[13][14] | Very High (pg to fg) | High sensitivity and selectivity, provides molecular weight information.[13] | Can be complex to interface with reaction vessels, matrix effects can suppress ionization. |
In-Depth Analysis and Experimental Protocols
This section delves into the specifics of each technique, providing step-by-step experimental protocols and the rationale behind procedural choices.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
Principle of Operation: HPLC and UHPLC separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[15] By monitoring the elution of reactants, intermediates, and products over time, a reaction's progress can be quantified.
Causality in Experimental Design: The choice of column, mobile phase, and detector is critical for achieving optimal separation. A reversed-phase column (e.g., C18) is typically used for non-polar to moderately polar compounds, while a normal-phase column is suitable for polar compounds. The mobile phase composition is optimized to achieve good resolution in a reasonable timeframe. A UV detector is commonly used for compounds with a chromophore, while other detectors like a refractive index detector or a mass spectrometer can be employed for a wider range of analytes.
Experimental Workflow: Ex-situ HPLC Monitoring
Caption: Ex-situ HPLC reaction monitoring workflow.
Standard Operating Procedure: HPLC Reaction Monitoring
-
Method Development: Develop an HPLC method that provides baseline separation of all reactants, intermediates, and products. This includes selecting the appropriate column, mobile phase, flow rate, and detector wavelength.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[16]
-
Reaction Setup: Assemble the reaction apparatus and initiate the reaction.
-
Sampling: At predetermined time intervals, withdraw a small, precise volume of the reaction mixture.
-
Quenching: Immediately quench the reaction in the withdrawn sample to halt any further transformation. This can be achieved by rapid cooling, dilution with a cold solvent, or the addition of a reaction inhibitor.
-
Sample Preparation: If necessary, filter the sample to remove any particulate matter that could damage the HPLC column.[15]
-
Injection: Inject the prepared sample into the HPLC system.
-
Data Acquisition: Record the chromatogram.
-
Data Analysis: Integrate the peak areas of the reactants and products.[17] Plot the concentration of each species as a function of time to obtain the reaction profile.
Gas Chromatography (GC)
Principle of Operation: GC separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[18][19] Coupled with a detector, typically a flame ionization detector (FID) or a mass spectrometer (MS), GC provides high-resolution separation and sensitive detection.
Causality in Experimental Design: The choice of the GC column (stationary phase, length, and diameter) and the temperature program are crucial for effective separation. The injection technique (split or splitless) is selected based on the concentration of the analytes. For non-volatile compounds, derivatization to increase volatility may be necessary.
Experimental Workflow: Ex-situ GC Monitoring
Caption: Ex-situ GC reaction monitoring workflow.
Standard Operating Procedure: GC Reaction Monitoring
-
Method Development: Develop a GC method that separates all volatile components of interest. This involves selecting the appropriate column and optimizing the temperature program.
-
System Preparation: Condition the GC column and ensure the carrier gas flow is stable.
-
Reaction Setup and Sampling: Follow the same procedure as for HPLC (steps 3 and 4).
-
Sample Preparation: If necessary, derivatize the sample to increase the volatility of the analytes. Dilute the sample in a suitable solvent.
-
Injection: Inject a small volume of the prepared sample into the GC inlet.
-
Data Acquisition and Analysis: Record the chromatogram and analyze the data as described for HPLC (steps 8 and 9).[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei.[9] When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is sensitive to the chemical environment of the nucleus, providing detailed structural information and, crucially, a signal intensity that is directly proportional to the number of nuclei, making NMR an inherently quantitative technique without the need for response factor calibration.[9][10][21]
Causality in Experimental Design: For quantitative NMR (qNMR), proper experimental setup is critical to ensure accurate results. A key parameter is the relaxation delay (d1), which must be long enough (typically 5-7 times the longest T1 relaxation time of the nuclei of interest) to allow for full relaxation of the nuclear spins between scans. An internal standard with a known concentration is often added for absolute quantification.
Experimental Workflow: In-situ NMR Monitoring
Caption: In-situ FTIR/Raman monitoring workflow.
Standard Operating Procedure: In-situ FTIR/Raman Reaction Monitoring
-
System Setup: Insert the in-situ probe into the reaction vessel and connect it to the spectrometer.
-
Background Spectrum: Collect a background spectrum of the solvent and any reagents present before initiating the reaction.
-
Reaction Initiation: Start the reaction.
-
Data Acquisition: Continuously collect spectra at regular intervals.
-
Data Analysis: Process the spectra to remove background and other artifacts. Use univariate or multivariate (chemometric) analysis to correlate spectral changes to the concentrations of the species of interest. [11]Plot the concentration profiles over time.
Mass Spectrometry (MS)
Principle of Operation: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. [18]Molecules from the reaction mixture are ionized, and the resulting ions are separated based on their m/z and detected. This provides highly sensitive and selective detection of reactants, intermediates, and products.
Causality in Experimental Design: For online monitoring, a sampling interface is used to introduce a small portion of the reaction mixture into the mass spectrometer. The choice of ionization technique (e.g., electrospray ionization, atmospheric pressure chemical ionization) is critical and depends on the polarity and volatility of the analytes.
Experimental Workflow: Online Mass Spectrometry Monitoring
Sources
- 1. fda.gov [fda.gov]
- 2. PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance | FDA [fda.gov]
- 3. stepscience.com [stepscience.com]
- 4. mt.com [mt.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 8. imserc.northwestern.edu [imserc.northwestern.edu]
- 9. emerypharma.com [emerypharma.com]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. Advances in the Application of Direct Injection Mass Spectrometry Techniques to the Analysis of Grape, Wine and Other Alcoholic Beverages [mdpi.com]
- 14. shimadzu.com [shimadzu.com]
- 15. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 16. engr.uky.edu [engr.uky.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ijprajournal.com [ijprajournal.com]
- 19. ajpaonline.com [ajpaonline.com]
- 20. epaosc.org [epaosc.org]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
